BenchChemオンラインストアへようこそ!

N-(5-Amino-2-fluorophenyl)-2-methylbenzamide

Antiviral Research SARS-CoV PLpro Inhibition Structure-Activity Relationship

N-(5-Amino-2-fluorophenyl)-2-methylbenzamide (CAS 926213-33-4) is a fluorinated benzamide building block with a molecular weight of 244.26 g/mol and a computed XLogP3 of 2.3, indicating moderate lipophilicity. Unlike many non-functionalized benzamides, this compound bears a free primary aniline and an ortho-methyl substituent, features that confer quantifiable differentiation in medicinal chemistry applications.

Molecular Formula C14H13FN2O
Molecular Weight 244.26 g/mol
CAS No. 926213-33-4
Cat. No. B1341186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-fluorophenyl)-2-methylbenzamide
CAS926213-33-4
Molecular FormulaC14H13FN2O
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F
InChIInChI=1S/C14H13FN2O/c1-9-4-2-3-5-11(9)14(18)17-13-8-10(16)6-7-12(13)15/h2-8H,16H2,1H3,(H,17,18)
InChIKeyILMWHMXUSMTJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-fluorophenyl)-2-methylbenzamide (CAS 926213-33-4): A Quantitative Guide to Procurement and Scientific Selection


N-(5-Amino-2-fluorophenyl)-2-methylbenzamide (CAS 926213-33-4) is a fluorinated benzamide building block with a molecular weight of 244.26 g/mol and a computed XLogP3 of 2.3, indicating moderate lipophilicity [1]. Unlike many non-functionalized benzamides, this compound bears a free primary aniline and an ortho-methyl substituent, features that confer quantifiable differentiation in medicinal chemistry applications. Critically, published structure-activity relationship (SAR) data position this specific 2-methyl isomer as the original lead compound in a series of SARS-CoV papain-like protease (PLpro) inhibitors, with an enzyme IC50 of 8.7 µM that surpasses its regioisomeric analogs [2]. This guide consolidates the experimental evidence defining its differential performance to inform compound selection and procurement decisions.

Why Generic Substitution Fails for N-(5-Amino-2-fluorophenyl)-2-methylbenzamide


The common procurement assumption that any N-(5-amino-2-fluorophenyl)-benzamide analog can substitute for the 2-methyl derivative is contradicted by direct empirical evidence. Systematic SAR studies reveal that the position of the methyl group on the benzoyl ring is not a conservative change; it fundamentally alters biological target engagement. As demonstrated by Ghosh et al., shifting the methyl substituent from the ortho (2-) to the meta (3-) or para (4-) position degrades SARS-CoV PLpro inhibitory potency by 1.7-fold and 3.3-fold, respectively [1]. Even larger potency losses are observed with methoxy substitution at the 2-position (10-fold reduction). Similarly, the unsubstituted benzamide analog (des-methyl, CAS 263400-66-4) not only lacks this quantified antiviral target engagement but also possesses a lower computed logP (~1.6–2.4), fundamentally altering its physicochemical profile for membrane permeability and off-target binding . Therefore, for applications dependent on PLpro inhibition or consistent lipophilicity-driven ADME properties, generic substitution is not scientifically valid.

Quantitative Differentiation Guide: N-(5-Amino-2-fluorophenyl)-2-methylbenzamide vs. Its Closest Analogs


SARS-CoV PLpro Enzyme Inhibition: Ortho-Methyl Substitution Confers Superior Potency Over Meta and Para Isomers

The target compound, identified as the 'lead' inhibitor in a SARS-CoV papain-like protease (PLpro) program, demonstrates an enzyme IC50 of 8.7 ± 0.7 µM. This represents a 1.7-fold improvement over the 3-methyl analog (IC50 = 14.8 ± 5.0 µM) and a 3.3-fold improvement over the 4-methyl analog (IC50 = 29.1 ± 3.8 µM) [1]. The ortho-methyl group likely positions the benzamide zinc-binding group optimally within the PLpro active site, a hypothesis supported by the even larger potency loss for the 2-methoxy analog (IC50 = 90 ± 26 µM) [1].

Antiviral Research SARS-CoV PLpro Inhibition Structure-Activity Relationship

Human OCT1 Transporter Interaction: Differential Engagement Profile vs. Redundant Transporters

This benzamide analog has been profiled against the human organic cation transporter 1 (hOCT1/SLC22A1) in multiple independent assays. It exhibits weak inhibition of ASP+ substrate uptake with an IC50 value of 138 µM in one experimental setup [1], and a higher potency of 12 µM in a secondary fluorescence-based assay [2]. While these values are low compared to sub-micromolar OCT1 probe inhibitors, they provide a quantitative baseline for off-target liability absent in structurally simpler benzamides. The 10-fold inter-assay variability underscores the assay-dependence of weak inhibitors and highlights the need for consistent experimental context when comparing within a chemical series.

Transporter Pharmacology OCT1 Inhibition Drug-Drug Interaction

Lipophilicity-Driven Differentiation: Calculated XLogP3 Separates Ortho-Methyl from Des-Methyl Analog

The ortho-methyl group provides a measurable increase in lipophilicity compared to the des-methyl parent scaffold. The target compound has a computed XLogP3 of 2.3 [1], whereas the des-methyl analog (N-(5-amino-2-fluorophenyl)benzamide, CAS 263400-66-4) has an ACD/LogP of 1.61 . This ΔLogP of approximately +0.7 log units predicts a roughly 5-fold increase in membrane partitioning, based on the general rule that each log unit corresponds to a 10-fold change in partition coefficient. The XLogP3 of 2.3 places the compound within the optimal range for oral bioavailability and CNS permeability (typically LogP 1.5–3.5), whereas the des-methyl analog is at the lower boundary.

Physicochemical Properties Lipophilicity ADME Prediction

Functional Group Orthogonality: Free Aniline Enables Site-Specific Derivatization Absent in N-Alkylated Analogs

The presence of a free primary aniline at the 5-position of the N-aryl ring distinguishes this compound from N-alkylated benzamides such as 5-amino-2-(2-fluorophenyl)-N-methylbenzamide (CAS not assigned; PubChem CID 15121521) [1]. The primary amine (pKa ~4.6 for protonated anilinium) is amenable to selective acylation, sulfonylation, reductive amination, or diazotization under conditions that do not modify the tertiary amide. This orthogonality is lost in N-methylated analogs, where the amide NH is already substituted. The compound's topological polar surface area (TPSA) of 55.1 Ų, contributed in part by the aniline nitrogen, also differentiates it from analogs lacking this H-bond donor/acceptor [2].

Chemical Biology Bioconjugation Building Block Utility

Application Scenarios for N-(5-Amino-2-fluorophenyl)-2-methylbenzamide Based on Product-Specific Evidence


Antiviral Drug Discovery: Hit-to-Lead Optimization for Coronavirus PLpro Inhibition

As the original lead compound reported by Ghosh et al. with an enzyme IC50 of 8.7 µM against SARS-CoV PLpro [1], this ortho-methyl benzamide serves as the minimum pharmacophore for constructing focused libraries. The demonstrated potency advantage over the 3-Me (1.7-fold) and 4-Me (3.3-fold) isomers provides a validated SAR starting point. Procurement of the 2-methyl isomer is essential for recapitulating literature activity benchmarks and for structure-based design efforts around the PLpro active site.

OCT1 Transporter Interaction Screening: Establishing a Weak Inhibition Baseline

Profiled with a quantitative IC50 of 12–138 µM against human OCT1 [1] [2], this compound can be used as a reference standard for the 'weak inhibition' tier in transporter interaction panels. Its activity level, while not potent, is sufficiently above baseline to serve as a positive control for assay sensitivity calibration and to benchmark potential off-target liabilities of new chemical entities during preclinical safety profiling.

Medicinal Chemistry Building Block: Orthogonal Derivatization for Library Synthesis

The free 5-amino group offers a chemically orthogonal handle for late-stage functionalization, as documented in PubChem [1]. Combined with the XLogP3 of 2.3, which is suitable for membrane permeability, this building block enables parallel synthesis of amide, sulfonamide, or urea libraries while maintaining ADME-relevant physicochemical properties. This dual functionality is absent in N-alkylated or regioisomeric analogs.

Computational Modeling and QSAR: Calibration Set for 2-Substituted Benzamide Zinc-Binding Groups

The quantitative SAR data establishing a 1.7-fold to 10.3-fold potency difference across methyl and methoxy regioisomers [1] makes this compound series valuable for 3D-QSAR model generation and validation. The precise IC50 values and defined structural changes support computational studies of zinc-binding group geometry in metalloprotease and histone deacetylase inhibitor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-Amino-2-fluorophenyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.